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molecular formula C13H14Cl2O B8542272 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one

1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one

Cat. No. B8542272
M. Wt: 257.15 g/mol
InChI Key: PYXLGFRIFJEGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057532

Procedure details

87.5 g of 2,4-dichlorobenzaldehyde are added slowly to a solution of 50 g of pinacolone in 200 ml of ethanol and 1 ml of sodium hydroxide solution (50% by weight), keeping the internal temperature at 30° C. or below. The mixture is stirred at 20° C. for 24 hours and then the precipitate is filtered off with suction and dried. 105.5 g (82%) of tert-butyl 2,4-dichlorostyryl ketone are obtained.
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>C(O)C.[OH-].[Na+]>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[CH:11][C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
87.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
50 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 20° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C. or below
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C=CC(=O)C(C)(C)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 105.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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